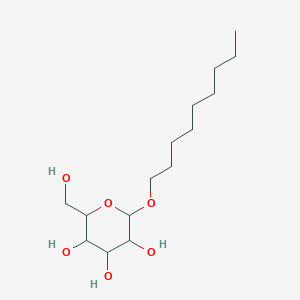
Histamine dichloramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histamine dichloramine, also known as imidazole-4,5-dicarboxaldehyde chloramine-T, is a synthetic compound that has been used extensively in scientific research. It is a potent oxidizing agent that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
Histamine dichloramine acts primarily as an oxidizing agent, reacting with cellular components such as proteins, lipids, and DNA. This leads to the production of reactive oxygen species, which can cause damage to cellular structures and activate various signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to act through the activation of various transcription factors and signaling pathways, including NF-κB, AP-1, and Nrf2.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in various disease states. It has also been shown to activate various signaling pathways involved in the regulation of cellular metabolism, oxidative stress, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using histamine dichloramine in lab experiments is its ability to induce oxidative stress in cells and tissues. This makes it a valuable tool for studying the role of oxidative stress in various disease states. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the use of this compound requires specialized equipment and expertise, which can make it difficult to use in some lab settings.
Zukünftige Richtungen
There are many future directions for the use of histamine dichloramine in scientific research. One area of interest is the role of oxidative stress in aging and age-related diseases. This compound could be used to study the effects of oxidative stress on cellular aging and the development of age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used to study the role of oxidative stress in the development and progression of various cancers. Finally, this compound could be used to develop new therapies for the treatment of various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion
In conclusion, this compound is a valuable tool for studying oxidative stress and inflammation in scientific research. Its ability to induce oxidative stress in cells and tissues has made it a valuable tool for studying the role of oxidative stress in various disease states. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising.
Synthesemethoden
Histamine dichloramine is synthesized by reacting chloramine-T with this compound,5-dicarboxaldehyde. Chloramine-T is a commonly used disinfectant that is readily available and inexpensive. Imidazole-4,5-dicarboxaldehyde is a reactive aldehyde that is easily synthesized from imidazole. The reaction between chloramine-T and this compound,5-dicarboxaldehyde is carried out in a basic solution and results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
Histamine dichloramine has been used extensively in scientific research as a tool to study oxidative stress and inflammation. It has been shown to induce oxidative stress in cells and tissues, leading to the activation of various signaling pathways and the production of reactive oxygen species. This has made it a valuable tool for studying the role of oxidative stress in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
109241-52-3 |
|---|---|
Molekularformel |
C5H7Cl2N3 |
Molekulargewicht |
180.03 g/mol |
IUPAC-Name |
N,N-dichloro-2-(1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7Cl2N3/c6-10(7)2-1-5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) |
InChI-Schlüssel |
FPUBZCQSPWVHEM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
Kanonische SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
Synonyme |
HisNCl2 histamine dichloramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



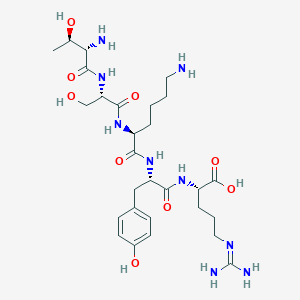
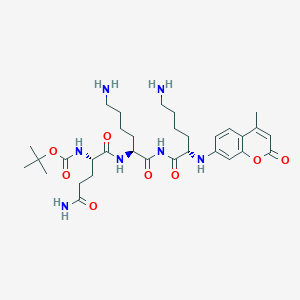
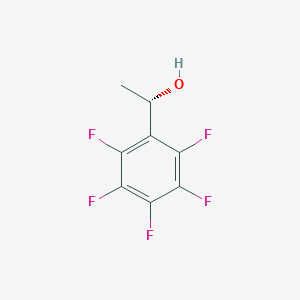
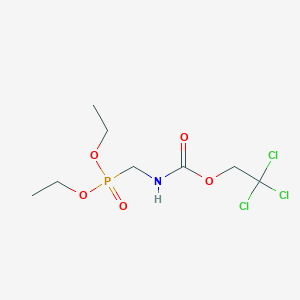



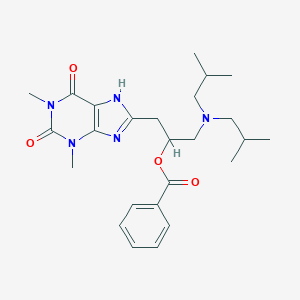

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)


